Scaffold Novelty: 2,9‑Diazaspiro[4.5]decane Is Among the Vast Majority of Spirocyclic Diamines Not Previously Catalogued
In a comprehensive computational survey of all spirocyclic diamines containing ring sizes four to eight, 285 out of 391 scaffolds (72.9%) were absent from PubChem at the time of analysis, including many diazaspiro[4.5]decane regioisomers carrying free amine or carboxylic acid functionalities [1]. The extremely low Tanimoto similarity across scaffolds (mean well below 0.5 for cross‑family comparisons) means that each scaffold explores a distinct region of chemical space that cannot be accessed by its nearest regioisomeric neighbor [1].
| Evidence Dimension | Scaffold representation in public chemical databases |
|---|---|
| Target Compound Data | 2,9‑Diazaspiro[4.5]decane‑2‑carboxylic acid — scaffold absent from PubChem prior to vendor deposition (post‑2020 CAS registration) |
| Comparator Or Baseline | 2,7‑Diazaspiro[4.5]decane and 2,8‑diazaspiro[4.5]decane — also underrepresented in PubChem; 285 of 391 spirocyclic diamine scaffolds overall were novel |
| Quantified Difference | 72.9% of all spirocyclic diamines in the analyzed set (285/391) were novel; Tanimoto similarity across scaffold families was ≤ 0.4 |
| Conditions | In silico enumeration of 391 scaffolds; PubChem lookup; 2D Tanimoto similarity using ECFP4 fingerprints (Helvetica Chimica Acta, 2025) |
Why This Matters
The low prior‑art density for this scaffold reduces the risk of intellectual property collisions and offers medicinal chemistry teams access to underexplored chemical space for lead generation programs.
- [1] Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, e202500207. View Source
